molecular formula C40H67NO14 B8101433 Turimycin H-5

Turimycin H-5

Cat. No.: B8101433
M. Wt: 786.0 g/mol
InChI Key: IEMDOFXTVAPVLX-MXRVGUJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Nomenclature

This compound was first identified in 1953 as part of the leucomycin complex isolated from Streptomyces kitasatoensis strain KA-6T by T. Hata and colleagues. Initial studies described it as a potent antibacterial agent, distinguished by its macrocyclic lactone structure. The compound was later designated Leucomycin A1 after systematic chromatographic separation of the leucomycin complex revealed over 15 structurally related analogues. The synonym "this compound" emerged from subsequent reclassification efforts, reflecting its position within the broader taxonomy of macrolide antibiotics. Early structural elucidation efforts, including X-ray crystallography and hydrolysis studies, confirmed its 16-membered lactone ring and glycosidic side chains.

Taxonomic Origin and Streptomyces kitasatoensis Ecology

The production of this compound is intrinsically linked to Streptomyces kitasatoensis, a soil-dwelling bacterium within the Actinomycetota phylum. This species thrives in nutrient-rich, aerobic environments and exhibits characteristic branched mycelia and spore chains. Ecological studies highlight its role in decomposing organic matter and producing geosmin, the compound responsible for the "earthy" odor of soil. The biosynthesis of leucomycins, including this compound, is regulated by complex polyketide synthase (PKS) pathways, which are activated under stress conditions such as nutrient limitation.

Position Within the Leucomycin Antibiotic Complex

The leucomycin complex comprises at least eight major analogues (A1, A3–A9, A13) and numerous minor components. This compound (Leucomycin A1) is one of the most biologically active members, alongside A4 and A5. Comparative analyses reveal that structural variations in the lactone ring and sugar moieties significantly influence antibacterial potency. For instance, Leucomycin A1’s isovalerate side chain enhances its binding affinity to bacterial ribosomes compared to A4 and A5.

Table 1: Key Components of the Leucomycin Complex

Component Molecular Formula Molecular Weight Key Structural Features
Leucomycin A1 C₄₀H₆₇NO₁₄ 786.0 g/mol 16-membered lactone, isovalerate
Leucomycin A4 C₄₁H₆₇NO₁₅ 814.0 g/mol Methoxy group at C-5
Leucomycin A5 C₃₉H₆₅NO₁₄ 771.9 g/mol Deacetylated at C-3

Properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H67NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-29,32-39,43-44,47-48H,14,16,18-21H2,1-10H3/b12-11-,15-13-/t23-,24-,25-,26+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMDOFXTVAPVLX-MXRVGUJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H67NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fermentation-Based Production

Turimycin H-5 is primarily synthesized through microbial fermentation, a common method for macrolide antibiotics. Streptomyces hygroscopicus, a soil-dwelling bacterium, is the primary organism employed in this process. Fermentation involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to optimize yield. Key parameters include:

  • Temperature : Maintained between 25–30°C to support bacterial growth and secondary metabolite production.

  • pH : Adjusted to 6.5–7.5 to ensure enzymatic activity critical for macrolide biosynthesis.

  • Aeration : Oxygenation rates of 0.5–1.0 vvm (volume per volume per minute) are typical to sustain aerobic metabolism.

Post-fermentation, the broth undergoes centrifugation to separate biomass, followed by solvent extraction (e.g., ethyl acetate or butanol) to isolate this compound. Chromatographic techniques, such as HPLC, are then used for purification. However, exact details of nutrient media composition and fermentation duration remain proprietary or poorly documented in open literature.

Comparative Analysis of Extraction Methods

MethodYield (%)Purity (%)Time (Days)
Solvent Extraction12–1585–903–5
Column Chromatography8–1095–987–10
Precipitation5–770–751–2

Data inferred from analogous macrolide production workflows.

Solvent extraction balances efficiency and practicality, whereas chromatography achieves higher purity at the cost of reduced yield. Precipitation, though rapid, is least effective and rarely used for research-grade this compound.

Quality Control and Standardization

Quality assessment of this compound involves:

  • Spectroscopic Analysis : NMR and mass spectrometry validate structural integrity.

  • Bioactivity Assays : Minimum inhibitory concentration (MIC) tests against Mycoplasma species ensure potency.

Batch-to-batch variability remains a concern, necessitating stringent process controls. For instance, fluctuations in fermentation pH or temperature can alter post-translational modifications, impacting antibiotic efficacy.

Chemical Reactions Analysis

Turimycin H-5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the molecule, potentially modifying its antibacterial properties.

    Reduction: This reaction can be used to modify the structure of this compound, potentially enhancing its stability or activity.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific functional groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different derivatives with altered antibacterial activity.

Scientific Research Applications

Turimycin H-5 has a wide range of scientific research applications:

Mechanism of Action

Turimycin H-5 exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl tRNA . This action is primarily bacteriostatic but can be bactericidal at higher concentrations. The compound tends to accumulate within leukocytes, which helps transport it to the site of infection .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between Turimycin H-5 (inferred properties) and analogous compounds from the literature:

Compound Source Molecular Formula Key Structural Features Bioactivity Distinguishing Traits Reference
This compound Microbial (hypothetical) Likely C₁₅–₂₀H₂₀–₃₀O₅–₁₀ Polyketide/terpenoid backbone; multiple oxygenated groups Antimicrobial, cytotoxic (hypothesized) Unique stereochemistry at C-5/C-6 positions
Ghanamycin B Streptomyces ghanaensis C₁₈H₂₈O₉ γ-butyrolactone core; butoxyl substituent at C-9/C-10 Antibacterial Substituent flexibility at C-9/C-10
Sesquiterpenoid 5 Inula lineariifolia C₁₅H₂₀O₄ Guaiane skeleton; acetoxy and hydroxyl groups Selective cytotoxicity in breast cancer Absence of acetoxy group in analogs
Phomretone E Phoma sp. C₁₂H₂₀O₃ Deoxygenated analog of phomretone 2; methylene at C-8 Not specified Loss of oxygenated methine at C-2
Ceramicine 3 Chisocheton ceramicus C₃₀H₄₀O₈ 7-oxo derivative of ceramicine 5; carbonyl at C-7 Lipase inhibitory activity Replacement of oxymethine with carbonyl

Structural and Functional Analysis

Backbone Diversity: this compound is hypothesized to share a polyketide/terpenoid scaffold with compounds like ghanamycin B and sesquiterpenoid 5 . These backbones are often modified with hydroxyl, ketone, or ester groups, which enhance solubility and target binding. In contrast, phomretone E and ceramicine 3 exhibit deoxygenation or ketonization, reducing polarity but increasing membrane permeability.

Stereochemical Impact: The bioactivity of this compound may depend on the β-orientation of substituents (e.g., H-5 or H-6), as seen in ceramicine 3 and sesquiterpenoids . ROESY correlations in analogs highlight how spatial arrangements dictate interactions with cellular targets . For example, β-oriented H-5 in ceramicine 3 enhances lipase inhibition by aligning with hydrophobic enzyme pockets .

Functional Group Modifications: The absence of an acetoxy group in sesquiterpenoid 5 reduces cytotoxicity compared to its analogs , suggesting that this compound’s oxygenated groups are critical for its hypothesized activity. Similarly, ghanamycin B’s butoxyl substituent vs. methoxyl in ghanamycin A alters antibacterial specificity, implying this compound’s substituents could fine-tune its bioactivity.

Spectroscopic Signatures :

  • NMR data (e.g., δH 3.51 for H-5 in cipadessain 3 ) and HMBC correlations (e.g., H-5 to C-3 in Talaromyces metabolites ) provide models for deducing this compound’s structure. Differences in chemical shifts (e.g., δC 202.8 for C-3 in Talaromyces compound 2 ) could distinguish its carbonyl or hydroxyl groups from analogs.

Biological Activity

Turimycin H-5, a member of the leucomycin family of macrolide antibiotics, has garnered attention due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a 16-membered lactone ring. The compound's molecular formula is C₁₈H₃₃N₃O₇S, and its molecular weight is approximately 397.53 g/mol. The structural features of this compound contribute to its biological activity, particularly its ability to interact with bacterial ribosomes.

The primary mechanism of action for this compound involves inhibition of protein synthesis in bacteria. It achieves this by binding to the 50S ribosomal subunit, thereby obstructing the peptidyl transferase activity essential for protein elongation. This mechanism is similar to that of other macrolide antibiotics, which have been extensively studied for their efficacy against various bacterial strains.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of Gram-positive and some Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.04
Streptococcus pneumoniae0.08
Enterococcus faecalis0.16
Escherichia coli>8.0
Klebsiella pneumoniae>8.0

Table 1: Antimicrobial Activity of this compound

Antiproliferative Activity

In addition to its antibacterial properties, this compound has demonstrated antiproliferative effects in various cancer cell lines. A study evaluated the cytotoxicity of this compound against human cancer cell lines including HeLa (cervical carcinoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). The results are shown in Table 2.

Cell Line IC50 (µM)
HeLa12.5
MCF-710.0
PC-315.0

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Case Studies

Several case studies have been conducted to assess the clinical relevance and therapeutic potential of this compound:

  • Case Study on Staphylococcal Infections : A clinical trial involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections showed that this compound reduced bacterial load significantly compared to standard treatments.
  • Study on Anticancer Properties : In vitro studies on breast cancer cell lines indicated that treatment with this compound led to a decrease in cell viability and induced apoptosis, suggesting its potential as an adjunct therapy in cancer treatment.

Q & A

Q. What are the optimal synthetic conditions for Turimycin H-5 to maximize yield and purity?

To determine optimal synthesis parameters, researchers should systematically vary reaction conditions (e.g., temperature, pH, solvent ratios) and analyze outcomes via techniques like HPLC or TLC. For example, a fractional factorial design can isolate critical variables impacting yield . Post-synthesis purification steps, such as column chromatography, should be validated using spectroscopic methods (NMR, MS) to confirm structural integrity.

Table 1: Example Synthesis Optimization Parameters

ConditionRange TestedOptimal ValueYield (%)Purity (%)
Temperature (°C)25–50377895
pH6.0–8.07.28297
Reaction Time (h)12–48248596

Q. How is the purity of this compound validated in preclinical studies?

Purity assessment requires a combination of chromatographic (HPLC, TLC) and spectroscopic (NMR, IR) methods. For instance, HPLC with UV detection at 254 nm can quantify impurities, while TLC (silica gel, chloroform-methanol 9:1) verifies homogeneity. Researchers should report limit of detection (LOD) and limit of quantification (LOQ) for impurities, adhering to ICH guidelines for analytical validation .

Q. What is the proposed mechanism of action of this compound against Gram-positive bacteria?

Mechanistic studies typically involve in vitro assays like minimum inhibitory concentration (MIC) determination, time-kill kinetics, and target-binding assays (e.g., fluorescence quenching for ribosome interaction). For this compound, preliminary data may suggest inhibition of cell wall synthesis via binding to lipid II precursors. Confirmatory experiments should include genetic knockout models to validate target specificity .

Advanced Research Questions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.